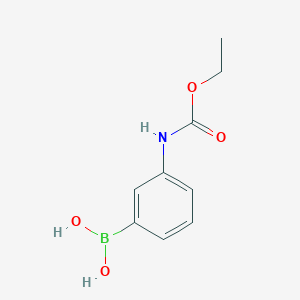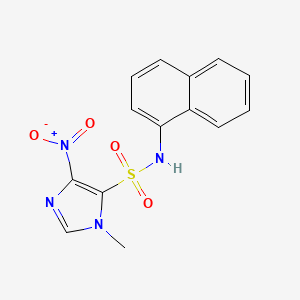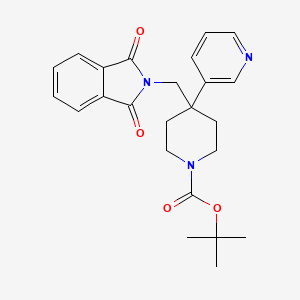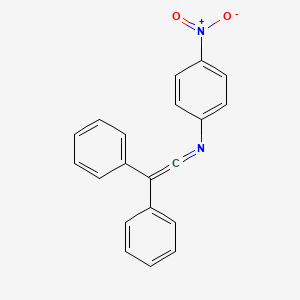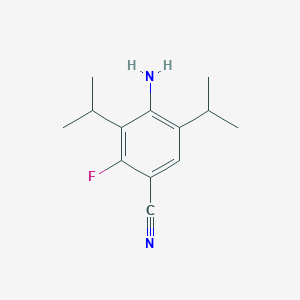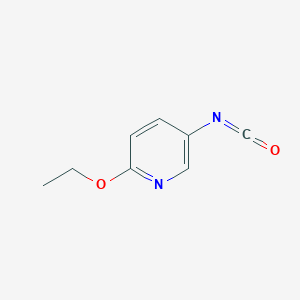
4-Fluoro-N-(p-tolyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fluoro-N-(p-tolyl)aniline is an organofluorine compound with the molecular formula C13H12FN It is a derivative of aniline, where the hydrogen atom in the para position of the aniline ring is replaced by a fluorine atom, and the amino group is substituted with a p-tolyl group
準備方法
Synthetic Routes and Reaction Conditions: 4-Fluoro-N-(p-tolyl)aniline can be synthesized through several methods. One common approach involves the Buchwald-Hartwig amination reaction. In this method, 4-fluoroaniline and p-iodotoluene are reacted in the presence of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere. The reaction typically proceeds at elevated temperatures (around 100-120°C) and yields the desired product in good to excellent yields .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the choice of solvents and purification methods, such as recrystallization or chromatography, can be tailored to meet industrial standards.
化学反応の分析
Types of Reactions: 4-Fluoro-N-(p-tolyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other substituents through nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitroso or nitro derivatives, while reduction can yield corresponding amines.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products:
Substitution Products: Various substituted anilines.
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Corresponding amines.
科学的研究の応用
4-Fluoro-N-(p-tolyl)aniline has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceuticals, including potential anticancer and antiviral agents.
Materials Science: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Catalysis: It acts as a ligand in homogeneous catalysis, facilitating various chemical transformations.
作用機序
The mechanism of action of 4-Fluoro-N-(p-tolyl)aniline depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target proteins, leading to therapeutic effects. In catalysis, it can coordinate with metal centers, enhancing the reactivity and selectivity of the catalytic process .
類似化合物との比較
4-Fluoroaniline: Lacks the p-tolyl group, making it less sterically hindered and potentially more reactive in certain reactions.
N-(p-Tolyl)aniline: Lacks the fluorine atom, which affects its electronic properties and reactivity.
4-Methyl-N-(p-tolyl)aniline: Contains a methyl group instead of a fluorine atom, altering its chemical behavior.
Uniqueness: 4-Fluoro-N-(p-tolyl)aniline is unique due to the presence of both the fluorine atom and the p-tolyl group. The fluorine atom imparts electron-withdrawing properties, while the p-tolyl group provides steric bulk. This combination influences the compound’s reactivity, making it suitable for specific applications in medicinal chemistry and materials science.
特性
分子式 |
C13H12FN |
|---|---|
分子量 |
201.24 g/mol |
IUPAC名 |
N-(4-fluorophenyl)-4-methylaniline |
InChI |
InChI=1S/C13H12FN/c1-10-2-6-12(7-3-10)15-13-8-4-11(14)5-9-13/h2-9,15H,1H3 |
InChIキー |
WENXJIIFLMNEKP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)NC2=CC=C(C=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1-phenylethyl)-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]amine](/img/structure/B13990467.png)
